Meriolin 2 - 954143-47-6

Meriolin 2

Catalog Number: EVT-10982199
CAS Number: 954143-47-6
Molecular Formula: C11H9N5O
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Meriolin 2 is a synthetic compound belonging to a new class of kinase inhibitors known as meriolins. These compounds are derived from the natural products variolins and meridianins, exhibiting significant cytotoxic potential and selectivity towards cyclin-dependent kinases (CDKs). Meriolin 2 has been shown to induce apoptosis in various cancer cell lines, making it a subject of interest in cancer research.

Source

Meriolin 2 was first synthesized in 2001 by Meijer and colleagues, who explored its structural properties and biological activities. The synthesis of this compound has been refined over the years, with various studies detailing its chemical properties and mechanisms of action against cancer cells .

Classification

Meriolin 2 is classified as a pyrrolo[2,3-b]pyridine compound, specifically a derivative of 7-azaindole. It is categorized under small molecule inhibitors targeting CDKs, which play crucial roles in cell cycle regulation and are often implicated in cancer progression .

Synthesis Analysis

Methods

The synthesis of meriolin 2 involves several key steps, primarily focusing on the functionalization of the 7-azaindole core structure. Various synthetic routes have been developed:

  1. O-Demethylation: This method converts meriolin 3 to meriolin 2 using a mixture of hydrobromic acid and acetic acid, yielding a high purity product .
  2. Palladium-Catalyzed Reactions: Techniques such as the Stille reaction and Suzuki coupling are employed to introduce substituents at specific positions on the pyrimidine ring .
  3. Cyclization Reactions: The formation of the pyrimidine nucleus from enaminones is achieved through heating in the presence of guanidine hydrochloride, facilitating ring closure and yielding meriolin derivatives .

Technical Details

Molecular Structure Analysis

Structure

Meriolin 2 features a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine scaffold with specific functional groups that enhance its biological activity. The core structure includes:

  • A pyrimidine ring
  • A substituted indole moiety
  • Various side chains that influence its interaction with biological targets

Data

The molecular formula for meriolin 2 is C_{13}H_{12}N_{4}, with a molar mass of approximately 228.26 g/mol. The compound's melting point is reported to exceed 210 °C, indicating its thermal stability .

Chemical Reactions Analysis

Reactions

Meriolin 2 participates in several chemical reactions that enhance its utility as a kinase inhibitor:

  • Kinase Inhibition: It effectively inhibits CDK2 and CDK9 activity, preventing phosphorylation at critical sites involved in cell cycle regulation.
  • Apoptosis Induction: Meriolin 2 triggers apoptosis through mitochondrial pathways, disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors like Smac .

Technical Details

The binding affinity of meriolin 2 to CDKs has been quantified using IC_{50} values, revealing potent inhibitory activity in the nanomolar range (e.g., IC_{50} for CDK2 around 70 nM) which underscores its potential as an anticancer agent .

Mechanism of Action

Process

The mechanism by which meriolin 2 exerts its effects involves several steps:

  1. Binding to Kinases: Meriolin 2 binds competitively to the ATP-binding pocket of cyclin-dependent kinases.
  2. Inhibition of Phosphorylation: This binding prevents substrate phosphorylation, disrupting normal cell cycle progression.
  3. Induction of Apoptosis: The compound activates mitochondrial pathways leading to apoptosis independent of death receptor signaling, primarily mediated by caspase-9 and Apaf-1 .

Data

Studies indicate that exposure to meriolin derivatives can lead to rapid apoptotic responses within hours, showcasing their potential for therapeutic applications in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Meriolin 2 is typically presented as a solid crystalline substance.
  • Solubility: It exhibits variable solubility depending on the solvent used; polar solvents tend to enhance solubility.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Meriolin 2 can undergo various chemical transformations typical for nitrogen-containing heterocycles, such as alkylation and acylation reactions.
Applications

Scientific Uses

Meriolin 2 has garnered attention for its potential applications in cancer therapy due to its ability to selectively inhibit cyclin-dependent kinases involved in tumor growth and proliferation. It has been studied extensively for:

  • Antitumor Activity: Demonstrated efficacy against various cancer cell lines including neuroblastoma and glioma.
  • Research Tool: Used in studies exploring cell cycle dynamics and apoptosis mechanisms.
  • Drug Development: Serves as a lead compound for designing more potent kinase inhibitors with improved pharmacological profiles.
Introduction to Meriolins as a Semisynthetic Kinase Inhibitor Class

Meriolins represent a rationally designed class of cyclin-dependent kinase (CDK) inhibitors derived from marine natural products. These compounds exemplify the strategic application of molecular hybridization in anticancer drug development, aiming to enhance selectivity and potency while minimizing off-target effects.

Molecular Hybridization Strategy: Meridianin and Variolin Pharmacophores

Meriolin 2 originates from the fusion of key pharmacophoric elements from two marine-derived kinase inhibitors:

  • Meridianins: 3-((2-amino)pyrimidin-4-yl)indole alkaloids isolated from the tunicate Aplidium meridianum, known for broad-spectrum kinase inhibition but limited selectivity [9] [10].
  • Variolins: Pyrido[3’,2’:4,5]pyrrolo[1,2-c]pyridine alkaloids (e.g., variolin B) from the Antarctic sponge Kirkpatrickia variolosa, exhibiting potent CDK inhibition but challenging synthesis [9].

The hybrid architecture of meriolins features a 7-azaindole core (from variolin) linked to a 2-aminopyrimidine moiety (common to both parents). This design integrates variolin’s rigid heterocyclic scaffold with meridianin’s ATP-competitive binding motif, optimizing interactions with the kinase ATP-binding pocket [1] [9]. For Meriolin 2 specifically, the structure is defined as 3-(pyrimidin-4-yl)-7-azaindole (Chemical formula: C~11~H~9~N~5~O), preserving critical hydrogen-bonding capabilities essential for kinase affinity [4] [5].

Rationale for CDK-Targeted Anticancer Drug Design

Cyclin-dependent kinases are pivotal regulators of cell cycle progression and transcription, with frequent dysregulation in cancers:

  • Cell Cycle Drivers: CDK1, CDK2, and CDK4/6 control G~1~/S and G~2~/M transitions via retinoblastoma (Rb) protein phosphorylation. Hyperactivation promotes uncontrolled proliferation [2] [7].
  • Transcriptional Regulators: CDK9 (within P-TEFb complex) phosphorylates RNA polymerase II at Ser2, enabling mRNA elongation—a process co-opted by cancers for survival gene expression [2] [8].

Early pan-CDK inhibitors (e.g., flavopiridol, roscovitine) showed clinical limitations due to off-target toxicity and narrow therapeutic windows. Meriolins address this by enhancing kinase selectivity, particularly for CDK2 and CDK9, which are implicated in oncogenic signaling and therapy resistance [1] [2] [8].

Structural Evolution from First-Generation to Optimized Meriolin Derivatives

The development of meriolins involved systematic structural refinements to improve pharmacological properties:

Table 1: Evolution of Meriolin Selectivity and Potency

CompoundCDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)Key Structural Features
Meridianin G~1,000>10,0003-(2-aminopyrimidin-4-yl)indole
Variolin B~100~300Pyridopyrrolopyrimidine core
Meriolin 1 (early)40–6050–1007-azaindole + pyrimidine
Meriolin 21818Optimized H-bonding topology
Meriolin 16<10<104-Methoxy-7-azaindole derivative

Key advancements in the meriolin series include:

  • Enhanced CDK Affinity: Meriolin 2 exhibits 18 nM inhibition against both CDK2/cyclin A and CDK9/cyclin T—a 5-fold improvement over early meriolins and parent compounds [4] [5].
  • Kinase Selectivity Profile: While maintaining CDK focus, Meriolin 2 also inhibits DYRK1A (IC₅₀ = 35 nM) and CK1δ/ε (IC₅₀ = 50 nM), but shows reduced activity against non-CDK kinases like GSK-3α/β (IC₅₀ = 500 nM) [4] [5].
  • Introduction of Methoxy Modifications: Later derivatives (e.g., Meriolin 16) incorporate methoxy groups at the azaindole ring, further boosting cytotoxicity (IC₅₀ = 20–50 nM in leukemia cells) and refining ATP-pocket interactions [2] [6] [8].

Table 2: Anticancer Activity of Meriolin 2 Across Cell Lines

Cell LineTumor TypeIC₅₀ (μM)
SH-SY5Y neuroblastomaPediatric neural cancer0.41
KMS-11 multiple myelomaHematologic malignancy0.60
LS 174T colorectal adenocarcinomaGastrointestinal cancer1.06
GBM gliomaPrimary brain tumor1.21

Mechanistically, Meriolin 2 binds the CDK2 ATP-pocket in a conformation analogous to variolin B but with superior orientation for hinge-region interactions (e.g., Leu83, Glu81). This binding disrupts phosphorylation of Rb at Ser612/Thr821 (blocking cell cycle) and RNA Pol II at Ser2 (inhibiting transcription) [1] [4] [8].

Properties

CAS Number

954143-47-6

Product Name

Meriolin 2

IUPAC Name

3-(2-aminopyrimidin-4-yl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C11H9N5O/c12-11-14-3-1-7(16-11)6-5-15-10-9(6)8(17)2-4-13-10/h1-5H,(H2,12,14,16)(H2,13,15,17)

InChI Key

JYGNOLIKBUTZNC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)C3=NC(=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.